Anthraquinone-1,5-disulfonic acid disodium salt hydrate

概要

説明

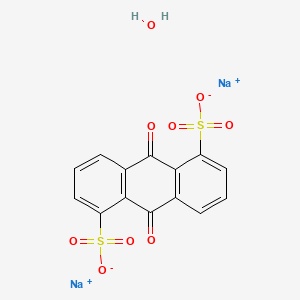

Anthraquinone-1,5-disulfonic acid disodium salt hydrate is a chemical compound with the molecular formula

C14H6Na2O8S2⋅xH2O

and a molecular weight of 412.30 g/mol (anhydrous basis). It is a derivative of anthraquinone, featuring two sulfonic acid groups at the 1 and 5 positions, which are neutralized by sodium ions. This compound is typically found as a hydrate, meaning it includes water molecules in its crystalline structure. It is known for its applications in various scientific fields due to its unique chemical properties.準備方法

Synthetic Routes and Reaction Conditions

The synthesis of anthraquinone-1,5-disulfonic acid disodium salt hydrate typically involves the sulfonation of anthraquinone. The process can be summarized as follows:

Sulfonation Reaction: Anthraquinone is treated with fuming sulfuric acid (oleum) at elevated temperatures. This introduces sulfonic acid groups into the anthraquinone structure.

Neutralization: The resulting sulfonic acid derivative is then neutralized with sodium hydroxide to form the disodium salt.

Hydration: The compound is crystallized from an aqueous solution, incorporating water molecules into its structure to form the hydrate.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves:

Large-scale Sulfonation: Using industrial reactors, anthraquinone is sulfonated with oleum.

Neutralization and Crystallization: The sulfonated product is neutralized with sodium hydroxide, and the resulting solution is subjected to controlled crystallization to obtain the hydrate form.

化学反応の分析

Redox Reactions in Flow Batteries

AQDS serves as a redox mediator in aqueous organic redox flow batteries (AORFBs) due to its reversible electron transfer properties. The disulfonic acid groups enhance water solubility, while the anthraquinone core facilitates stable redox cycling .

Mechanism :

-

Reduction : AQDS accepts two electrons and two protons, forming the hydroquinone derivative:

-

Oxidation : The hydroquinone reverts to the quinone form during charging.

Performance Metrics :

| Property | Value | Conditions | Source |

|---|---|---|---|

| Solubility (H₂O) | >1 M | 25°C, pH-neutral | |

| Redox Potential (vs SHE) | -0.73 V | 1 M H₂SO₄, 25°C | |

| Cycle Stability | >500 cycles | 0.1 M AQDS, 1 M H₂SO₄ |

Photochemical Reactions

AQDS undergoes photoreduction when exposed to UV light, forming semiquinone radicals. A study on its structural analog (anthraquinone-2,6-disulfonic acid) revealed:

Key Steps :

-

Photoexcitation : AQDS absorbs UV light, entering an excited triplet state () .

-

Hydrogen Abstraction : The excited state abstracts a hydrogen atom from reductants (e.g., ascorbic acid), generating radicals:

-

Radical Stabilization : The semiquinone radical () remains anchored at interfaces, while diffuses freely .

Experimental Parameters :

| Parameter | Value | System | Source |

|---|---|---|---|

| Absorption Peak (λₘₐₓ) | 330–400 nm | Cationic DDAB vesicles | |

| Radical Lifetime | 10–100 μs | TR-EPR in micellar solutions |

Sulfonation and Stability

While AQDS itself is a sulfonation product, its synthesis involves controlled sulfonation of anthraquinone using oleum () in liquid with mercury catalysts . Over-sulfonation occurs at >130°C, leading to tri-sulfonated byproducts .

Synthesis Conditions :

| Parameter | Optimal Range | Byproduct Formation | Source |

|---|---|---|---|

| Temperature | 110–130°C | Tri-sulfonates (>130°C) | |

| Reaction Time | 1–6 hours | Minimal oversulfonation | |

| Catalyst | HgSO₄ (0.025% Hg) | Enhances α-sulfonation |

Reactivity with Oxidizing Agents

AQDS is incompatible with strong oxidizers (e.g., peroxides, chlorates), leading to decomposition or hazardous reactions. Stability data include :

| Property | Observation | Conditions | Source |

|---|---|---|---|

| Thermal Stability | >300°C (melting point) | Solid state | |

| Oxidative Decomposition | Rapid exothermicity | Contact with |

科学的研究の応用

Applications in Environmental Science

2.1 Inhibition of Sulfide Production

AQDS has been identified as an effective inhibitor of sulfide production from sulfate-reducing bacteria (SRB). This property is particularly useful in industrial settings where hydrogen sulfide generation poses significant risks, such as in oil wells and wastewater treatment plants. Studies have shown that AQDS selectively inhibits the respiratory sulfate reduction pathway without affecting other bacterial types, making it valuable for maintaining microbial health while controlling sulfide levels .

Case Study: Oil Well Treatment

In one study, AQDS was applied to oil wells experiencing souring due to hydrogen sulfide production. The results demonstrated a significant reduction in sulfide levels, improving the safety and efficiency of oil extraction operations .

Applications in Material Science

3.1 Intercalation Compounds

AQDS can be intercalated into layered double hydroxides (LDHs), resulting in materials with enhanced properties for various applications, including catalysis and ion exchange. The intercalation process alters the structural characteristics of LDHs, leading to increased interlayer spacing and improved functionality.

| Material | Interlayer Spacing (Å) | Application |

|---|---|---|

| LDH-AQ15 | 19 | Catalysis |

| LDH-AQ26 | 15.68 | Ion Exchange |

Case Study: Synthesis of Intercalated Compounds

Research demonstrated that AQDS could be successfully intercalated into Mg/Al-Layered Double Hydroxides, resulting in materials with tailored properties for specific catalytic reactions .

Applications in Analytical Chemistry

AQDS serves as a reagent in various analytical techniques due to its ability to form stable complexes with metal ions. This property allows for the detection and quantification of metals in environmental samples.

4.1 Metal Ion Detection

The complexation of AQDS with transition metals has been utilized in spectrophotometric methods for determining metal concentrations in wastewater samples.

Future Directions and Research Opportunities

There is ongoing research into expanding the applications of AQDS beyond current uses. Potential areas include:

- Bioremediation: Utilizing AQDS to enhance microbial degradation of pollutants.

- Energy Storage: Investigating the use of AQDS in redox flow batteries due to its electrochemical properties.

作用機序

The mechanism of action of anthraquinone-1,5-disulfonic acid disodium salt hydrate depends on its application:

In Biological Systems: It can interact with cellular components, potentially inhibiting enzymes or interfering with cellular processes.

In Chemical Reactions: Acts as a reactant or intermediate, participating in various chemical transformations.

類似化合物との比較

Similar Compounds

- Anthraquinone-2-sulfonic acid sodium salt monohydrate

- Anthraquinone-1,8-disulfonic acid disodium salt

- Anthraquinone-2,6-disulfonic acid disodium salt

Uniqueness

Anthraquinone-1,5-disulfonic acid disodium salt hydrate is unique due to the specific positioning of its sulfonic acid groups, which can influence its reactivity and interactions in chemical and biological systems. This positional specificity can result in different properties and applications compared to other sulfonated anthraquinone derivatives.

生物活性

Anthraquinone-1,5-disulfonic acid disodium salt hydrate (often referred to as AQDS) is a compound with notable biological activities, particularly in the fields of biochemistry and pharmacology. This article aims to provide an in-depth examination of its biological properties, mechanisms of action, and potential applications based on diverse research findings.

AQDS is characterized by its high solubility in water and stability under various conditions. Its chemical structure allows it to interact with biological molecules, making it a subject of interest in various studies. The compound is often used in research focusing on oxidative stress and cellular protection mechanisms.

Antioxidant Properties

AQDS has been shown to exhibit significant antioxidant activity. Studies indicate that it can enhance the body's antioxidant defense systems, particularly by modulating the expression of key genes involved in oxidative stress response. For instance, research demonstrated that AQDS treatment led to increased expression of Nrf2, a transcription factor that regulates antioxidant protein expression, thereby reducing oxidative damage in cellular models exposed to harmful agents like paraquat (PQ) .

Detoxification Mechanism

In vivo and ex vivo studies have highlighted AQDS's role as a detoxifying agent. In a rat model of PQ poisoning, AQDS significantly reduced PQ levels in plasma and mitigated cellular damage by protecting mitochondrial integrity . The compound not only decreased oxidative stress markers but also improved survival rates among treated animals.

Antimicrobial Activity

Research has indicated that anthraquinone derivatives possess antimicrobial properties. For example, anthraquinones have been studied for their ability to inhibit bacterial growth. In particular, AQDS has shown effectiveness against various bacterial strains by disrupting their metabolic processes . The minimum inhibitory concentrations (MIC) for certain bacteria were reported as low as 0.05 g/mL, indicating potent antibacterial effects .

Study on Paraquat Poisoning

A pivotal study involving AQDS focused on its efficacy against paraquat-induced toxicity. The study utilized both A549 cell lines and rat models to assess the protective effects of AQDS. Key findings included:

- Cell Viability : A549 cells treated with AQDS exhibited significantly higher viability compared to control groups exposed solely to PQ.

- Biomarker Analysis : Levels of liver enzymes (ALT, AST) were markedly lower in the AQDS-treated group compared to untreated controls, indicating reduced hepatic damage .

Antimicrobial Efficacy

Another study evaluated the antibacterial activity of anthraquinone derivatives against common pathogens. The results demonstrated that AQDS could effectively inhibit the growth of Staphylococcus aureus and Bacillus species, showcasing its potential use in clinical applications for infection control .

Research Findings Summary Table

特性

IUPAC Name |

disodium;9,10-dioxoanthracene-1,5-disulfonate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O8S2.2Na.H2O/c15-13-7-3-1-5-9(23(17,18)19)11(7)14(16)8-4-2-6-10(12(8)13)24(20,21)22;;;/h1-6H,(H,17,18,19)(H,20,21,22);;;1H2/q;2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOAIDOXEITXQEU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)[O-])C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)[O-].O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Na2O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585075 | |

| Record name | Sodium 9,10-dioxo-9,10-dihydroanthracene-1,5-disulfonate--water (2/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206659-04-3 | |

| Record name | Sodium 9,10-dioxo-9,10-dihydroanthracene-1,5-disulfonate--water (2/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 9,10-dihydro-9,10-dioxoanthracene-1,5-disulphonate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。